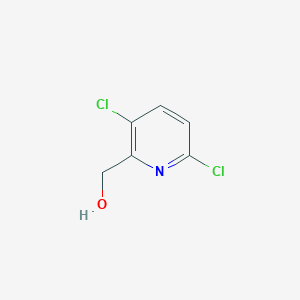

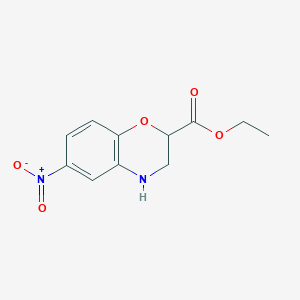

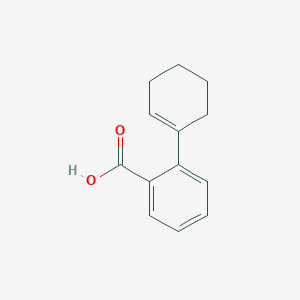

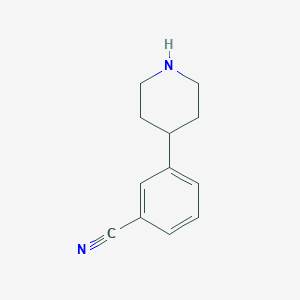

3-(Piperidin-4-yl)benzonitrile

Overview

Description

3-(Piperidin-4-yl)benzonitrile, also known as 3-PBN, is a versatile organic compound that has a wide range of applications in the scientific research field. It is a colorless, crystalline solid with a melting point of 93-95°C and a boiling point of 248-250°C. 3-PBN has been used in various fields such as drug design, organic synthesis, and materials science. It has also been used in the production of polymers and dyes.

Scientific Research Applications

1. Potential in Histamine H3 Antagonism

3-(Piperidin-4-yl)benzonitrile derivatives demonstrate notable potency as histamine H3 antagonists. For instance, compounds with a 4-phenoxypiperidine core, akin to this compound, were found to be highly effective H3 receptor antagonists, showing promise in wakefulness models in rats (Dvorak et al., 2005).

2. Synthesis and Anti-arrhythmic Potential

Research has explored the synthesis of piperidine-based compounds, including those related to this compound, for potential anti-arrhythmic applications. Some of these compounds demonstrated significant anti-arrhythmic activity, indicating their potential in cardiovascular treatments (Abdel‐Aziz et al., 2009).

3. Antibacterial Applications

Derivatives of this compound have been synthesized and tested for antibacterial properties. N-substituted derivatives of this compound showed moderate to high activity against various bacterial strains, highlighting their potential in developing new antibacterial agents (Khalid et al., 2016).

4. Epoxide Ring Opening in Drug Synthesis

The compound's derivatives have been used in the stereospecific synthesis of drugs, such as BMS-960, a potent S1P1 receptor agonist. The synthesis process involved the regioselective and stereospecific epoxide ring-opening of this compound derivatives (Hou et al., 2017).

5. Investigation in Ultrafast Charge Transfer

Studies have been conducted on this compound and its derivatives to understand ultrafast charge transfer and coherent oscillations, contributing valuable insights into the photochemical properties of these compounds (Yatsuhashi et al., 2004).

6. HCV Inhibition Potential

Certain derivatives of this compound have shown potential as HCV inhibitors, offering a new avenue for the treatment of Hepatitis C virus infections (Jiang et al., 2020).

7. Antiproliferative Activity

These compounds have been evaluated for antiproliferative activities, with certain structures showing potential in inhibiting cell proliferation, which could be significant in cancer research (Prasad et al., 2018).

8. Corrosion Inhibition

Piperidine derivatives, related to this compound, have been investigated for their potential as corrosion inhibitors on iron surfaces. Their interaction with iron and the resultant inhibition efficiency make them candidates for industrial applications in corrosion protection (Belghiti et al., 2018).

9. Antimicrobial Efficacy Against Plant Pathogens

Derivatives of this compound have been synthesized and evaluated for their antimicrobial properties against pathogens affecting tomato plants. These compounds showed notable efficacy, suggesting their potential use in agricultural pest control (Vinaya et al., 2009).

10. LSD1 Inhibition in Cancer Therapy

Compounds structurally related to this compound have been studied for their potential as LSD1 inhibitors, a target in cancer therapy. The binding modes of these inhibitors have been elucidated, contributing to the development of more potent cancer treatments (Niwa et al., 2018).

11. Antitumor Activity as Hsp70 Inhibitors

Some 4-aminopiperidine derivatives, closely related to this compound, have been evaluated for their antitumor activities. These compounds were found to inhibit Hsp70, indicating their potential use in cancer therapy (Aldobaev et al., 2021).

12. Molecular Structure Analysis

Studies have been conducted to determine the molecular structure and vibrational spectra of compounds derived from this compound. These analyses are crucial for understanding the properties and potential applications of these compounds (Taşal et al., 2009).

13. Inhibition of Presynaptic Choline Transporter

Research has identified benzamides derived from this compound as inhibitors of the presynaptic choline transporter, highlighting their potential in neurological research and therapy (Bollinger et al., 2015).

14. Synthesis and Bioactivity of Benzamide Complexes

Novel benzamides, derived from this compound, and their metal complexes have been synthesized and characterized. Their antibacterial activity was found to be significant, opening avenues for pharmaceutical applications (Khatiwora et al., 2013).

Mechanism of Action

Target of Action

3-(Piperidin-4-yl)benzonitrile is a versatile compound that has been found to interact with several targets. It has been associated with the hypoxia-inducible factor 1 (HIF-1) pathways . HIF-1 is a heterodimeric protein composed of HIF-1α and HIF-1β subunits, and it plays a significant role in cellular responses to hypoxia .

Mode of Action

The compound’s interaction with its targets leads to various changes at the molecular level. For instance, it has been found to induce the expression of HIF-1α protein and the downstream target gene p21 , and upregulate the expression of cleaved caspase-3 to promote tumor cells apoptosis .

Biochemical Pathways

The activation of HIF-1α by this compound affects several biochemical pathways. HIF-1α promotes transcription and expression of target genes to accelerate glycolysis in tumor cells and upregulates a variety of growth factors, allowing cancer cells to proliferate, differentiate, and adapt to hypoxic microenvironment . On the other hand, HIF-1α overexpression in hypoxic cancer cells was suggested to inhibit cell division by inducing p21, p27, or p53 and to promote apoptosis by inducing p53, Nip3, Noxa, or HGTD-P .

Pharmacokinetics

The limitations associated with antimicrobial agents, including this compound, are toxicity, resistance to existing drugs by altering the gene sequence, and pharmacokinetic differences .

Result of Action

The result of the action of this compound is largely dependent on its interaction with its targets. For instance, it has been found to show significant inhibitory bioactivity in HepG2 cells . Moreover, it has been associated with antimicrobial and antioxidant activities .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the solvent environment can influence the photophysical properties of similar compounds . .

Properties

IUPAC Name |

3-piperidin-4-ylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2/c13-9-10-2-1-3-12(8-10)11-4-6-14-7-5-11/h1-3,8,11,14H,4-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSINBIMKXOMGDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=CC=CC(=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70614052 | |

| Record name | 3-(Piperidin-4-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70614052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

370864-72-5 | |

| Record name | 3-(Piperidin-4-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70614052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 370864-72-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.